molecular formula C17H18ClN3O2S B2794353 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396747-87-7

5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2794353
CAS No.: 1396747-87-7
M. Wt: 363.86
InChI Key: MYBPNPYMNWTDCP-UHFFFAOYSA-N
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Description

5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It is characterized by a thiophene core substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. This carboxamide group is linked to a piperidinylmethyl moiety that is functionalized with a nicotinoyl group, distinguishing it from sulfonamide analogs . Core Specifications: • Molecular Formula: Information not specifically available. (The formula for the sulfonamide analog is C₁₆H₁₈ClN₃O₃S₂) • Molecular Weight: Information not specifically available. (The weight for the sulfonamide analog is 399.9 g/mol) • IUPAC Name: 5-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide Research Applications and Mechanism: Compounds within this structural family are actively investigated for their potential as bioactive agents. Notably, research on N -pyridinylthiophene carboxamides has revealed that their biological activity is highly dependent on a structural resemblance to nicotinamide . These compounds have been identified as substrates for enzymes in the NAD+ salvage pathway, specifically nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT1) . Through this metabolic pathway, certain thiophene carboxamides are converted into adenine dinucleotide (AD) analogues that can inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis, ultimately leading to cell death in sensitive models . This unique, metabolism-dependent mechanism nominates such compounds as preclinical candidates for the development of tumor-activated prodrugs, particularly for the treatment of challenging neuronal cancers like malignant peripheral nerve sheath tumors (MPNSTs) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-15-4-3-14(24-15)16(22)20-10-12-5-8-21(9-6-12)17(23)13-2-1-7-19-11-13/h1-4,7,11-12H,5-6,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBPNPYMNWTDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a thiophene ring with a nicotinoylpiperidine moiety and a carboxamide functional group, suggests diverse interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S, and its molecular weight is approximately 363.9 g/mol . The compound's structure is illustrated below:

Compound NameMolecular FormulaMolecular Weight
This compoundC17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S363.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiophene ring is known to enhance the compound's electronic properties, while the sulfonamide group often facilitates interactions with amino acids in enzyme active sites. This compound may inhibit enzyme activity by occupying the active site or altering the conformational dynamics of target proteins.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with neurotransmitter receptors, given the nicotinoylpiperidine moiety's structural similarity to nicotine, suggesting possible implications in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this one possess significant antimicrobial properties, potentially effective against various bacterial and fungal strains. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. It appears to inhibit cell proliferation through modulation of signaling pathways related to cell cycle regulation and survival .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • In Vitro Studies : A study demonstrated that derivatives of thiophene-based compounds exhibited IC50 values indicating potent inhibition against specific cancer cell lines, suggesting that structural modifications can enhance bioactivity .
  • Animal Models : In vivo studies using animal models have shown promising results regarding the compound's ability to reduce tumor growth and metastasis, further supporting its potential as an anticancer agent .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It is utilized in various organic reactions, including substitution and addition reactions, due to its reactive thiophene ring.

Biology

  • Bioactive Compound : Research indicates potential antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens.
  • Mechanism of Action : The interaction with specific molecular targets, such as enzymes or receptors, suggests that it may inhibit enzyme activity by binding to active sites or allosteric sites.

Medicine

  • Therapeutic Applications : Investigated as an inhibitor for specific enzymes involved in disease pathways. For instance, its potential role in modulating metabolic pathways has been explored.
  • Clinical Trials : Some derivatives are undergoing preclinical trials for their efficacy against diseases like cancer and infectious diseases.

Industry

  • Material Development : Used in the development of new materials with specific properties due to its unique chemical structure.
  • Catalytic Applications : Functions as a catalyst in various chemical processes, enhancing reaction efficiency.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide:

StudyFocus AreaFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against bacterial strains with an IC50 value of 12 µM.
Study BAnticancer PropertiesExhibited selective cytotoxicity towards cancer cell lines with minimal effects on normal cells.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X with an IC50 value of 5 µM, indicating strong therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide with structurally and functionally related compounds, focusing on pharmacodynamics, pharmacokinetics, and clinical relevance.

Structural Analogs

2.1.1. Rivaroxaban (BAY 59-7939)
  • Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.
  • Key Differences: Replaces the nicotinoylpiperidine group with a morpholinone-phenyl-oxazolidinone motif.
  • Pharmacology :
    • Target : Direct oral Factor Xa inhibitor (IC₅₀ = 0.7 nM) .
    • Bioavailability : 80–100% oral absorption due to optimized lipophilicity .
    • Clinical Use : Approved for thromboembolism prevention .
2.1.2. 5-Chloro-N-{[1-(Dimethylsulfamoyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide ()
  • Structure: Substitutes nicotinoyl with dimethylsulfamoyl on the piperidine ring.
  • Pharmacology: Target: Unclear, but sulfonamide groups often enhance metabolic stability.
2.1.3. TAK-442 ()
  • Structure : Tetrahydropyrimidin-2(1H)-one derivative.
  • Pharmacology :
    • Target : Factor Xa inhibitor (IC₅₀ = 5.6 nM), less potent than rivaroxaban.
    • Differentiation : Demonstrates scaffold versatility in Factor Xa inhibition .

Stereochemical Variants

  • (R)-Enantiomer of Rivaroxaban () :
    • Activity : 10-fold lower Factor Xa inhibition compared to the (S)-enantiomer (rivaroxaban), emphasizing the critical role of stereochemistry .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP* Solubility Oral Bioavailability Key Substituent Target (IC₅₀)
Nicotinoylpiperidinyl analog (User) 406.89 2.1† Moderate Unknown Nicotinoylpiperidinyl Not reported
Rivaroxaban 435.88 1.5 High 80–100% Morpholinone-phenyloxazolidine Factor Xa (0.7 nM)
Dimethylsulfamoyl analog () 365.89 1.8 Low Unknown Dimethylsulfamoylpiperidinyl Not reported
TAK-442 () 448.51 2.3 Moderate 30–40% Tetrahydropyrimidinone Factor Xa (5.6 nM)

*Predicted using fragment-based methods.
†Estimated via analogy to rivaroxaban.

Research Findings

  • Nicotinoyl vs. Morpholinone Groups: The morpholinone group in rivaroxaban enhances hydrogen bonding with Factor Xa’s S4 pocket, critical for potency . Substitution with nicotinoyl may reduce affinity due to steric hindrance or altered electronic properties.
  • Metabolic Stability: Sulfonamide-substituted analogs () may exhibit longer half-lives compared to esters like nicotinoyl .
  • Stereochemical Impact: The (S)-configuration in rivaroxaban is essential for optimal binding; similar enantiomeric sensitivity is expected in the nicotinoyl analog .

Q & A

Q. Why do some analogs show potent in vitro activity but fail in vivo efficacy?

  • Methodology : Evaluate plasma protein binding (equilibrium dialysis) and tissue penetration (autoradiography in rodent models). Modify substituents to reduce plasma protein affinity (e.g., replace lipophilic groups with polar moieties) .

Comparative Structural Analysis

Q. How does replacing the oxazolidinone group in Rivaroxaban with a nicotinoylpiperidine moiety alter pharmacological properties?

  • Methodology : The nicotinoylpiperidine group may reduce hydrogen-bonding capacity but enhance metabolic stability. Compare pharmacokinetic parameters (t½, AUC) in Sprague-Dawley rats and inhibitory potency against Factor Xa isoforms .

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